molecular formula C8H6Na2O4+2 B11726814 Disodium benzene-1,2-dicarboxylic acid

Disodium benzene-1,2-dicarboxylic acid

Cat. No.: B11726814
M. Wt: 212.11 g/mol
InChI Key: HQWKKEIVHQXCPI-UHFFFAOYSA-N
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Description

Disodium benzene-1,2-dicarboxylic acid, also known as disodium phthalate, is a chemical compound derived from benzene-1,2-dicarboxylic acid (phthalic acid). It is a white crystalline powder that is soluble in water and commonly used in various industrial and scientific applications. The compound is known for its role as an intermediate in the production of plasticizers, resins, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium benzene-1,2-dicarboxylic acid can be synthesized through the neutralization of benzene-1,2-dicarboxylic acid with sodium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .

Industrial Production Methods

Industrial production of this compound often involves large-scale neutralization processes. The phthalic acid is produced through the catalytic oxidation of naphthalene or ortho-xylene, followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Disodium benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. In industrial applications, its role as a chelating agent allows it to form stable complexes with metal ions, enhancing the properties of the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium benzene-1,2-dicarboxylic acid is unique due to its disodium salt form, which enhances its solubility in water and makes it more suitable for certain industrial applications compared to its parent compound, phthalic acid. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H6Na2O4+2

Molecular Weight

212.11 g/mol

IUPAC Name

disodium;phthalic acid

InChI

InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1

InChI Key

HQWKKEIVHQXCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+].[Na+]

Origin of Product

United States

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